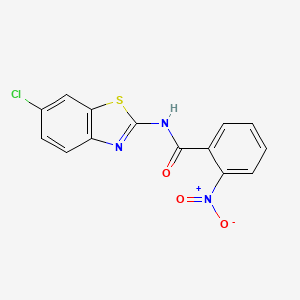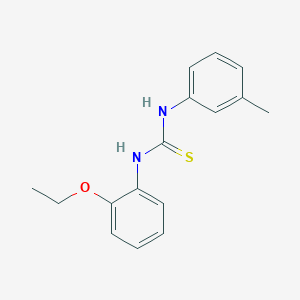
N-(6-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide, also known as NBDA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NBDA is a synthetic compound that is widely used as a fluorescent probe in biology and biochemistry research. This compound has gained significant attention due to its unique chemical properties that make it an ideal candidate for various applications.
作用機序
N-(6-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide works by binding to specific biological molecules and undergoing a chemical reaction that results in the emission of light. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET). When this compound binds to a biological molecule, it undergoes a conformational change that results in the transfer of energy from the excited state of this compound to the biological molecule, resulting in the emission of light.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living organisms. It is a non-toxic compound that does not interfere with the normal functioning of cells. However, it is important to note that the concentration of this compound used in experiments should be carefully controlled to avoid any potential adverse effects.
実験室実験の利点と制限
One of the main advantages of using N-(6-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide in lab experiments is its high sensitivity and selectivity. It can detect even small changes in the conformation of biological molecules, making it an ideal tool for studying protein-protein interactions and enzyme kinetics. However, one of the limitations of using this compound is its cost, which can be a significant barrier for researchers with limited resources.
将来の方向性
There are several future directions for the use of N-(6-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide in scientific research. One potential application is in the development of new diagnostic tools for diseases such as cancer and Alzheimer's. This compound can be used to detect specific biomarkers associated with these diseases, allowing for earlier detection and treatment. Another potential application is in the development of new drugs that target specific biological molecules. This compound can be used to identify potential drug targets, allowing for the development of more effective and targeted therapies.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. It is a highly sensitive and selective fluorescent probe that can be used to detect various biological molecules. This compound has been extensively used in protein-protein interactions, enzyme kinetics, and drug discovery and development. While this compound has several advantages, its cost can be a significant barrier for researchers with limited resources. However, there are several future directions for the use of this compound in scientific research, including the development of new diagnostic tools and targeted therapies.
合成法
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves several steps that require specialized equipment and expertise. The most commonly used method involves the reaction of 2-nitrobenzoyl chloride with 6-chloro-2-aminobenzothiazole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-(6-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide has been extensively used in scientific research due to its unique chemical properties. It is a highly sensitive and selective fluorescent probe that can be used to detect various biological molecules such as proteins, DNA, and RNA. This compound has been used to study protein-protein interactions, enzyme kinetics, and DNA-protein binding. It has also been used in drug discovery and development to identify potential drug targets.
特性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-8-5-6-10-12(7-8)22-14(16-10)17-13(19)9-3-1-2-4-11(9)18(20)21/h1-7H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYACUVANWIVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5884220.png)


![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)

![2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylthiourea](/img/structure/B5884272.png)

![2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid](/img/structure/B5884282.png)
![7-(4-isopropylphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5884285.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5884307.png)

